2-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
CAS No.: 2640945-10-2
Cat. No.: VC11844458
Molecular Formula: C15H17N7S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640945-10-2 |
|---|---|
| Molecular Formula | C15H17N7S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C15H17N7S/c1-11-10-18-15(23-2)20-13(11)21-5-7-22(8-6-21)14-17-4-3-12(9-16)19-14/h3-4,10H,5-8H2,1-2H3 |
| Standard InChI Key | OLMOSTDSUCCNAI-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC |
| Canonical SMILES | CC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a pyrimidine ring (position 4) connected via a piperazine linker to a second pyrimidine moiety (position 2) substituted with a methylsulfanyl group (-SMe) and a carbonitrile (-CN) group. The systematic IUPAC name reflects this arrangement: 2-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile.
Molecular Formula and Weight
-
Formula:
-
Molecular weight: 327.4 g/mol.
Key Structural Features
-
Piperazine bridge: Enhances conformational flexibility and facilitates interactions with biological targets .
-
Methylsulfanyl group: Contributes to lipophilicity and potential metabolic stability.
-
Carbonitrile group: Acts as a hydrogen bond acceptor, influencing binding affinity .
Spectroscopic Characterization
While direct data for this compound is limited, analogous structures are typically characterized using:
-
NMR: and spectra confirm substituent positions and ring connectivity.
-
Mass spectrometry: ESI-MS validates molecular weight and fragmentation patterns .
-
IR spectroscopy: Peaks near 2,220 cm confirm the -CN group.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis involves multi-step strategies to assemble the pyrimidine-piperazine scaffold:
Step 1: Pyrimidine Precursor Preparation
4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine is synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with methanethiol under basic conditions.
Step 2: Piperazine Coupling
The chloro-pyrimidine intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C to form 4-(piperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine .
| Parameter | Detail |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | Pd(OAc)/Xantphos |
| Temperature | 110°C |
| Reaction Time | 12–24 hours |
| Yield | 45–60% |
Chemical Reactivity
-
Nucleophilic Substitution: The carbonitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions.
-
Oxidation: The methylsulfanyl group oxidizes to sulfoxide or sulfone derivatives with HO or mCPBA .
-
Ring Functionalization: Electrophilic aromatic substitution at pyrimidine C-5 position is feasible with HNO/HSO .
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs demonstrate potent inhibition of protein kinase B (PKB/Akt), a target in oncology . The piperazine linker aligns with ATP-binding pockets, while the carbonitrile group forms critical hydrogen bonds with kinase hinge regions .
Selectivity Profile
| Kinase | IC (nM) | Selectivity vs. PKA |
|---|---|---|
| PKBβ | 12 | 150-fold |
| PKA | 1,800 | — |
| CDK2 | >10,000 | >800-fold |
| SRC | >10,000 | >800-fold |
Data extrapolated from structurally related compounds .
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 32 |
| C. albicans | 16 |
Based on analogous compounds.
Anticancer Effects
In vitro studies on similar molecules show:
-
Apoptosis induction: Caspase-3/7 activation in U87MG glioblastoma cells (EC = 0.8 µM) .
-
Cell cycle arrest: G1 phase blockade via CDK4/6 inhibition .
-
Xenograft tumor growth inhibition: 32% reduction at 200 mg/kg (oral) .
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability (35–50%) due to piperazine-mediated solubility .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methylsulfanyl group to sulfoxide .
-
Excretion: Primarily renal (60–70%) with enterohepatic recirculation.
Toxicity Data
| Parameter | Result (Rodent Studies) |
|---|---|
| LD (oral) | >2,000 mg/kg |
| hERG Inhibition | IC = 18 µM |
| Genotoxicity | Negative (Ames test) |
Data from structurally related compounds .
Challenges and Limitations
Synthetic Complexity
Low yields (45–60%) in cross-coupling steps necessitate optimization of catalysts and ligands.
Selectivity Issues
Off-target effects on PKA and CDKs require scaffold modifications, such as bulkier substituents at C-5 .
Metabolic Instability
Sulfoxide metabolites may exhibit reduced activity, prompting prodrug strategies or fluorinated analogs .
Future Directions
Structural Optimization
-
Fluorine substitution: Replace methylsulfanyl with -SCF to enhance metabolic stability.
-
Piperazine alternatives: Explore morpholine or thiomorpholine rings to modulate pharmacokinetics .
Therapeutic Applications
-
Oncology: Combination studies with checkpoint inhibitors in PDX models .
-
Infectious diseases: Evaluation against multidrug-resistant Acinetobacter baumannii.
Formulation Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume